N-ethylguanidine hydrochloride
Overview
Description
N-Ethylguanidine hydrochloride is an ethylated guanidine compound . It is primarily used for research purposes . The linear formula of N-Ethylguanidine hydrochloride is C3H10N3Cl1 .
Molecular Structure Analysis
The molecular structure of N-Ethylguanidine hydrochloride consists of carbon ©, hydrogen (H), nitrogen (N), and chlorine (Cl) atoms. The SMILES string representation is CCNC(N)=N.Cl . The molecular weight is 123.58 .Scientific Research Applications
Proteomics Research
N-ethylguanidine hydrochloride: is primarily used in proteomics research . It serves as an ethylated guanidine compound that can be utilized in the study of protein structures and functions. Its molecular structure allows for the interaction with proteins, which can be critical for understanding protein-protein interactions and enzyme mechanisms.
Synthesis of Guanidines
The compound plays a significant role in the synthesis of guanidines . Guanidines are versatile functional groups in chemistry, and their synthesis often involves the reaction of an amine with an activated guanidine precursor. N-ethylguanidine hydrochloride can act as such a precursor, leading to a variety of guanidine derivatives with potential biological activities.
Kinase Inhibitors
In medicinal chemistry, N-ethylguanidine hydrochloride derivatives have been synthesized as kinase inhibitors . Kinases are enzymes that play a pivotal role in signaling pathways within cells, and their inhibition can be crucial for treating diseases like cancer. The guanidine group’s ability to form hydrogen bonds makes it a valuable component in the design of kinase inhibitors.
α2-Adrenoceptor Antagonists
Another medical application is the development of α2-adrenoceptor antagonists . These compounds are important in the treatment of conditions like hypertension and certain psychiatric disorders. N-ethylguanidine hydrochloride can be used to create guanidine derivatives that act as antagonists to these receptors.
DNA Minor Groove Binders
Guanidine compounds, including those derived from N-ethylguanidine hydrochloride , have been explored as DNA minor groove binders . These molecules can interact with DNA in a way that allows them to regulate gene expression, which has implications for gene therapy and the treatment of genetic disorders.
Organocatalysis
N-ethylguanidine hydrochloride: is also involved in organocatalysis . It can be used to synthesize bicyclic guanidine-containing compounds that exhibit unique properties as superbases. These superbases are valuable in catalyzing various organic reactions, making them useful in synthetic organic chemistry.
Hydrogen Bonding Studies
Due to its high basicity and ability to form stable hydrogen bonds, N-ethylguanidine hydrochloride is used in hydrogen bonding studies . These studies are essential for understanding molecular interactions in biological systems and can lead to the development of new pharmaceuticals.
Biochemical Assays
Lastly, N-ethylguanidine hydrochloride is used in various biochemical assays . Its reactivity and stability make it suitable for assays that measure enzyme activities, receptor-ligand interactions, and other biochemical processes.
Safety And Hazards
N-Ethylguanidine hydrochloride is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS07 classification . It may cause harm if swallowed or if it comes into contact with the eyes . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .
properties
IUPAC Name |
2-ethylguanidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3.ClH/c1-2-6-3(4)5;/h2H2,1H3,(H4,4,5,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSGVBVZXJOLDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40941024 | |
Record name | N-Ethylguanidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40941024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethylguanidine hydrochloride | |
CAS RN |
19341-54-9 | |
Record name | Guanidine, N-ethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19341-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethylguanidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40941024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylguanidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.052 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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